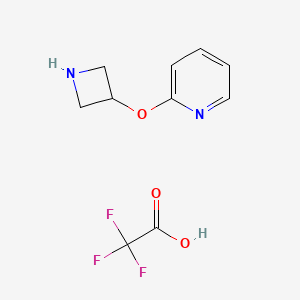
2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid is a compound with the molecular formula C8H10N2O.C2HF3O2. It is a combination of 2-(azetidin-3-yloxy)pyridine and trifluoroacetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)pyridine, trifluoroacetic acid typically involves the reaction of 2-(azetidin-3-yloxy)pyridine with trifluoroacetic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of advanced purification techniques is also essential to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid include:
- 2-(Azetidin-3-yl)pyridine, trifluoroacetic acid
- 2-(Azetidin-3-yloxy)pyrimidine, trifluoroacetic acid
Uniqueness
What sets 2-(Azetidin-3-yloxy)pyridine, trifluoroacetic acid apart from similar compounds is its unique combination of the azetidin-3-yloxy group with the pyridine ring and trifluoroacetic acid.
Propiedades
Fórmula molecular |
C10H11F3N2O3 |
|---|---|
Peso molecular |
264.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H10N2O.C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7) |
Clave InChI |
ILRGCRBGXJYRKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





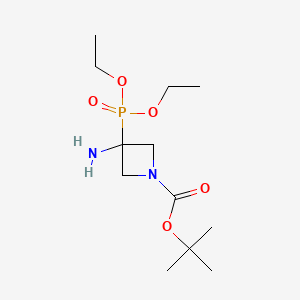
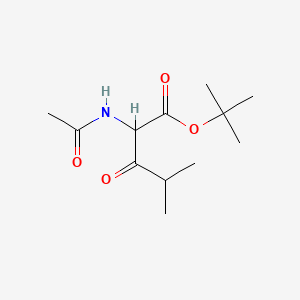
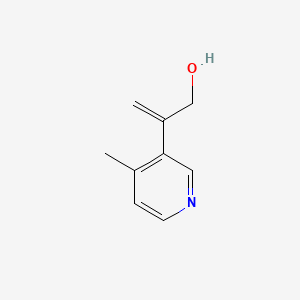
![methyl2-(aminomethyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylatehydrochloride](/img/structure/B13564982.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)

![2-{1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoicacid](/img/structure/B13565000.png)
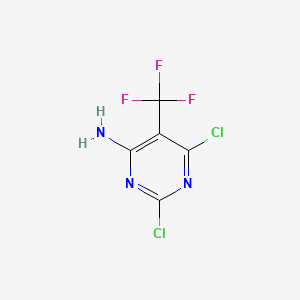
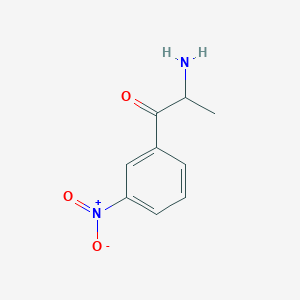
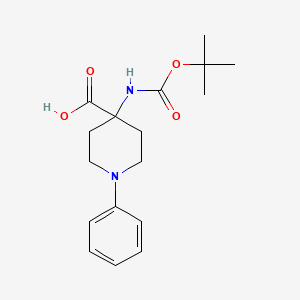
![Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride](/img/structure/B13565024.png)
